2-Bromobenzyl fluoride
CAS No.: 446-47-9
Cat. No.: VC7916614
Molecular Formula: C7H6BrF
Molecular Weight: 189.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 446-47-9 |
|---|---|
| Molecular Formula | C7H6BrF |
| Molecular Weight | 189.02 g/mol |
| IUPAC Name | 1-bromo-2-(fluoromethyl)benzene |
| Standard InChI | InChI=1S/C7H6BrF/c8-7-4-2-1-3-6(7)5-9/h1-4H,5H2 |
| Standard InChI Key | BTIXPTNTJSUTHH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CF)Br |
| Canonical SMILES | C1=CC=C(C(=C1)CF)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-Bromobenzyl fluoride features a benzene ring substituted with a bromine atom at the ortho position and a fluoromethyl group (-CH₂F) at the adjacent position. This arrangement is confirmed by its IUPAC name, 1-bromo-2-(fluoromethyl)benzene, and its SMILES notation (FCc1ccccc1Br) . The presence of electronegative halogens induces significant electronic effects, including increased ring deactivation and directed reactivity for further functionalization.
Physical Characteristics
Key physical properties of 2-bromobenzyl fluoride are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 189.027 g/mol | |
| Density | 1.556 g/mL | |
| Refractive Index | 1.547 | |
| Molar Volume | 121.5 mL/mol |
The compound’s high density and refractive index reflect its polarizable electron cloud, a consequence of halogen substituents . Solubility data remain unreported, though analogous fluorobenzyl derivatives typically exhibit limited water solubility and greater miscibility with organic solvents like dichloromethane .
Synthesis Methodologies
Conventional Halogenation Approaches
Applications in Industrial and Pharmaceutical Chemistry
Agrochemical Development
In agrochemistry, the compound’s fluorine moiety improves pesticidal lipophilicity, facilitating targeted delivery. Bromine’s role in cross-coupling reactions further supports the construction of heterocyclic frameworks found in herbicides.
Future Research Directions
Expanding Synthetic Accessibility
Developing solvent-free or catalytic methods could enhance the sustainability of 2-bromobenzyl fluoride production. Photoredox catalysis, as demonstrated in CN102070397A, offers a promising avenue for reducing reagent waste .
Biomedical Exploration
Direct studies on the compound’s bioactivity are lacking. Screening its derivatives for antimicrobial or anticancer properties could unlock novel therapeutic agents.
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